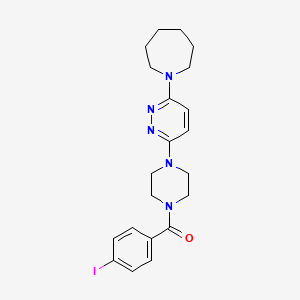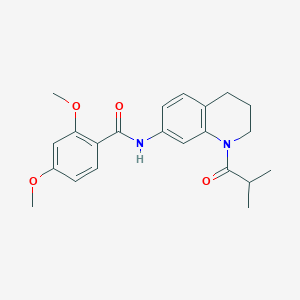
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one, also known as Buphedrone, is a synthetic cathinone that belongs to the family of psychoactive substances. Buphedrone is a designer drug that has been reported to have similar effects to amphetamines and cocaine. It is a potent stimulant and has been associated with various adverse effects, including addiction, psychosis, and even death. Despite its potential risks, Buphedrone has gained popularity in the recreational drug market, and its use has been reported worldwide.
Mechanism of Action
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. This compound also activates the release of dopamine from the presynaptic neuron, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to cardiovascular and thermoregulatory effects. This compound also affects the release of hormones such as cortisol and prolactin, leading to endocrine effects. It can also cause oxidative stress and damage to the liver and kidneys.
Advantages and Limitations for Lab Experiments
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has been used in laboratory experiments to investigate its effects on the central nervous system. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system. However, the use of this compound in laboratory experiments is limited due to its potential risks and the need for specialized equipment and expertise.
Future Directions
There are several future directions for research on 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one. One area of interest is the development of new treatments for addiction and other psychiatric disorders. This compound has been reported to have potential as a treatment for depression and anxiety, and further research is needed to investigate its therapeutic potential. Another area of interest is the investigation of the long-term effects of this compound use on the brain and other organs. Studies have shown that this compound can cause neurotoxicity and damage to the liver and kidneys, and further research is needed to understand the mechanisms underlying these effects. Finally, there is a need for further research on the pharmacokinetics and metabolism of this compound, as this will help to improve our understanding of its effects on the body and its potential risks.
Synthesis Methods
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is synthesized from 4-piperidone, which is reacted with 3-chloropyridine-4-carboxylic acid to form 4-(3-chloropyridin-4-yloxy)piperidin-1-yl)-2-phenyl-butan-1-one. The final product is obtained by reducing the ketone group using sodium borohydride. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound has a high affinity for the dopamine transporter, which leads to an increase in dopamine levels in the brain. It also affects the norepinephrine and serotonin transporters, leading to an increase in their levels in the brain. This compound has been reported to have similar effects to amphetamines and cocaine, including increased energy, euphoria, and alertness.
properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)23-12-9-16(10-13-23)25-19-8-11-22-14-18(19)21/h3-8,11,14,16-17H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUOJZRTMJRWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)
![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398790.png)
![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)


![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)


![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2398801.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
